molecular formula C8H8N4OS B13750105 3-(6-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179362-51-6

3-(6-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13750105
CAS No.: 1179362-51-6
M. Wt: 208.24 g/mol
InChI Key: BOBMMZFPVMYTBX-UHFFFAOYSA-N
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Description

3-(6-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring fused with a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 6-methoxypyridine-2-carboxylic acid hydrazide with thiocarbonyl compounds under specific conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(6-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(6-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxypyridin-2-yl)methanamine
  • 2-(6-Methylpyridin-2-yl)ethanamine
  • 2-(Chloromethyl)-6-methoxypyridine

Uniqueness

3-(6-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties.

Properties

CAS No.

1179362-51-6

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

3-(6-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C8H8N4OS/c1-13-6-4-2-3-5(10-6)7-11-8(9)14-12-7/h2-4H,1H3,(H2,9,11,12)

InChI Key

BOBMMZFPVMYTBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C2=NSC(=N2)N

Origin of Product

United States

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